Benz(j)aceanthrylene

Description

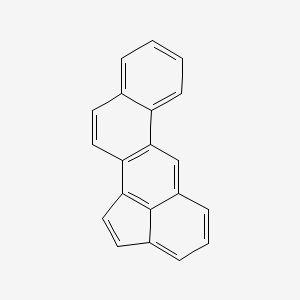

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzo[j]aceanthrylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-7-16-13(4-1)8-10-17-18-11-9-14-5-3-6-15(20(14)18)12-19(16)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKRAISUPBTHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174041 | |

| Record name | Benz(j)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202-33-5 | |

| Record name | Benz[j]aceanthrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benz(j)aceanthrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000202335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(j)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZ(J)ACEANTHRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844QXH8PK1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benz(j)aceanthrylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benz(j)aceanthrylene (B[j]A), a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH), is a compound of significant interest to researchers in the fields of toxicology, pharmacology, and environmental science. As a product of incomplete combustion of organic materials, its presence in the environment raises concerns due to its classification as a possible human carcinogen (IARC Group 2B)[1]. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its metabolic activation, and the experimental protocols used to assess its biological activity.

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for understanding its environmental fate, transport, and biological interactions.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₂ | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Molecular Weight | 252.31 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| CAS Registry Number | 202-33-5 | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Appearance | Not explicitly stated in search results. | |

| Melting Point | 170-171 °C | --INVALID-LINK-- |

| Boiling Point (calculated) | 766.84 K (493.69 °C) | --INVALID-LINK--[3] |

| Water Solubility (calculated) | log10WS = -7.74 (mol/L) | --INVALID-LINK--[3] |

| Octanol-Water Partition Coefficient (calculated) | logP = 5.630 | --INVALID-LINK--[3] |

| Synonyms | Cholanthrylene, Benz[4][5]aceanthrylene, Naphth[2,1-d]acenaphthylene | --INVALID-LINK--[1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectra, were not available in the public domain resources accessed. However, the biotransformation of this compound has been studied using UV, mass, and ¹H-NMR spectroscopy to identify its metabolites[6]. For reference, the NIST WebBook provides a mass spectrum for the related compound, 3-methyl-benz(j)aceanthrylene[6].

Metabolic Activation and Genotoxicity

This compound requires metabolic activation to exert its genotoxic effects. The primary route of metabolism involves cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA, forming adducts.

Metabolic Pathways

The metabolism of this compound has been investigated using rat liver S9 fractions and isolated hepatocytes[6][7]. These studies have identified several key metabolites, indicating two major activation pathways: the bay-region diol-epoxide route and the cyclopenta-ring oxide route[8]. The major metabolite formed is the trans-B[j]A-1,2-dihydrodiol, a product of cyclopenta-ring oxidation[7]. Further metabolism can lead to the formation of diol epoxides, which are highly reactive and can form covalent adducts with DNA[8].

DNA Adduct Formation

The formation of DNA adducts is a critical step in the initiation of carcinogenesis. Studies have shown that this compound forms two major groups of DNA adducts resulting from the interaction of B[j]A-1,2-oxide and a bay-region diol-epoxide with deoxyguanosine (dG) and deoxyadenosine (dA) residues in DNA[8]. The bay-region diol-epoxide route is considered the more significant pathway for DNA adduct formation[8].

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization and toxicological evaluation of this compound.

Metabolism Studies with Rat Liver S9 Fraction

Objective: To identify the metabolites of this compound produced by liver enzymes.

Methodology:

-

Preparation of S9 Fraction: Liver S9 fractions are prepared from rats induced with Aroclor-1254 or phenobarbital to increase the activity of metabolic enzymes[7].

-

Incubation: this compound is incubated with the liver S9 fraction in the presence of an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C.

-

Extraction: After incubation, the reaction is stopped, and the metabolites are extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracted metabolites are then separated and identified using techniques such as high-performance liquid chromatography (HPLC), UV-Vis spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy[6][7].

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of this compound and its metabolites.

Methodology:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

-

Metabolic Activation: The test is performed with and without the addition of a rat liver S9 fraction to assess the mutagenicity of both the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound on a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Cell Viability and DNA Damage Assays in HepG2 Cells

Objective: To evaluate the cytotoxicity and genotoxicity of this compound in a human liver cell line.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured under standard conditions.

-

Exposure: The cells are treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

Cell Viability Assay (MTT Assay):

-

After treatment, the cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, which is then solubilized.

-

The absorbance of the formazan solution is measured, which is proportional to the number of viable cells.

-

-

DNA Damage Assessment (Comet Assay):

-

Treated cells are embedded in agarose on a microscope slide and lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

The slides are subjected to electrophoresis, during which damaged DNA fragments migrate out of the nucleoid, forming a "comet" tail.

-

The DNA is stained with a fluorescent dye, and the intensity of the comet tail relative to the head is quantified to measure the extent of DNA damage.

-

Conclusion

This compound is a genotoxic PAH that undergoes metabolic activation to reactive intermediates capable of forming DNA adducts. This technical guide has summarized its key chemical and physical properties and provided an overview of the experimental protocols used to study its metabolism and toxicity. The provided information serves as a valuable resource for researchers and professionals working to understand the health risks associated with exposure to this and other related polycyclic aromatic hydrocarbons. Further research is warranted to obtain detailed experimental spectroscopic data to facilitate its unambiguous identification and characterization in complex environmental and biological matrices.

References

- 1. This compound | C20H12 | CID 104987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benz[j]aceanthrylene [webbook.nist.gov]

- 3. Benz[j]aceanthrylene (CAS 202-33-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Potentiation of DNA adduct formation in HL-60 cells by combinations of benzene metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA adduct formation, metabolism, and morphological transforming activity of aceanthrylene in C3H10T1/2CL8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotransformation of the cyclopenta-fused polycyclic aromatic hydrocarbon benz[j]aceanthrylene in isolated rat liver cell: identification of nine new metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of benz[j]aceanthrylene (cholanthrylene) and benz[l]aceanthrylene by induced rat liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morphological transformation and DNA adduct formation by benz[j]aceanthrylene and its metabolites in C3H10T1/2CL8 cells: evidence for both cyclopenta-ring and bay-region metabolic activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Benz(j)aceanthrylene: A Technical Guide for Researchers

An In-depth Examination of the Polycyclic Aromatic Hydrocarbon: Benz(j)aceanthrylene, Including its Physicochemical Properties, Toxicological Profile, and Methodologies for its Study.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused five-ring structure.[1] As a cyclopenta-fused PAH, it is a product of combustion processes and has been detected in urban air samples.[2][3] This compound is of significant interest to researchers in toxicology, environmental science, and drug development due to its potent mutagenic and carcinogenic properties.[2][4] The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[5] This guide provides a comprehensive overview of its chemical properties, toxicological data, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a solid, non-volatile compound with the molecular formula C₂₀H₁₂.[1][6] Its complex aromatic structure is the basis for its chemical and biological activities.

| Property | Value | Source |

| CAS Number | 202-33-5 | [1][6][7][8] |

| Molecular Formula | C₂₀H₁₂ | [1][6][7][9] |

| Molecular Weight | 252.31 g/mol | [1][6][9] |

| IUPAC Name | cyclopenta[ij]tetraphene | [8] |

| logP | 5.630 | [9] |

| Water Solubility (log10ws) | -7.74 | [9] |

| Boiling Point (Tb) | 766.84 K | [9] |

| Melting Point (Tf) | 516.22 K | [9] |

Structure of this compound:

Caption: 2D representation of this compound's fused ring system.

Toxicology and Carcinogenicity

This compound is recognized for its genotoxic effects.[2] It is a frameshift mutagen that requires metabolic activation to exert its mutagenic activity, similar to the well-studied PAH, benzo[a]pyrene.[4] Studies have shown that this compound induces DNA damage and is significantly more potent than benzo[a]pyrene in this regard.[2][10]

Mechanism of Action and Signaling Pathways

The genotoxicity of this compound is initiated by its metabolic activation, primarily by cytochrome P450 enzymes. This process can lead to the formation of reactive epoxides in both the bay-region and the cyclopenta-ring.[3][11] These epoxides can then form adducts with DNA, leading to mutations and initiating carcinogenesis. The resulting DNA damage triggers a cellular response signaling cascade.

Caption: DNA damage signaling pathway induced by this compound.

Quantitative Toxicological Data

Recent studies have quantified the presence of this compound in urban air and assessed its genotoxic potency relative to benzo[a]pyrene.

| Parameter | Location | Concentration (pg/m³) | Reference |

| Air Concentration | Stockholm, Sweden | 1.57 - 12.7 | [2][10] |

| Air Concentration | Limeira, Brazil | 19.6 - 30.2 | [2][10] |

| Comparison with Benzo[a]pyrene (B[a]P) | Potency Factor | Reference |

| Induction of pChk1 | 12.5-fold more potent than B[a]P | [10] |

| Induction of γH2AX | 33.3-fold more potent than B[a]P | [10] |

Experimental Methodologies

Mutagenicity Assessment: Ames Test

The mutagenic potential of this compound has been evaluated using the Salmonella bacterial system (Ames test).[4] This test assesses the ability of a chemical to induce mutations in a histidine-requiring strain of Salmonella typhimurium.

References

- 1. CAS 202-33-5: Benz[j]aceanthrylene | CymitQuimica [cymitquimica.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Activation and metabolism of benz[j]aceanthrylene-9,10-dihydrodiol, the precursor to bay-region metabolism of the genotoxic cyclopenta-PAH benz[j]aceanthrylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benz[j]aceanthrylene: a novel polycyclic aromatic hydrocarbon with bacterial mutagenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C20H12 | CID 104987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benz[j]aceanthrylene [webbook.nist.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. veeprho.com [veeprho.com]

- 9. chemeo.com [chemeo.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological activity of bay-region metabolites of a cyclopenta-fused polycyclic aromatic hydrocarbon: benz[j]aceanthrylene - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of B(j)A.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Benzo(j)aceanthrylene (B(j)A)

Introduction

Benzo(j)aceanthrylene, abbreviated as B(j)A and also known as cholanthrylene, is a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH).[1][2] As a product of incomplete combustion, B(j)A is an environmental contaminant that has garnered significant attention from the scientific community. Its mutagenic and carcinogenic properties necessitate a thorough understanding of its physical and chemical characteristics. The International Agency for Research on Cancer (IARC) has classified Benzo(j)aceanthrylene as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3] This guide provides a comprehensive technical overview of B(j)A, detailing its properties, metabolic pathways, and relevant experimental protocols to support researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical properties of B(j)A are summarized below. These characteristics are crucial for understanding its environmental fate, transport, and biological interactions.

| Property | Value | Unit | Source |

| Molecular Formula | C₂₀H₁₂ | - | [4][5] |

| Molecular Weight | 252.31 | g/mol | [3][5] |

| CAS Number | 202-33-5 | - | [3][4] |

| Normal Boiling Point | 766.84 (Predicted) | K | [4][6] |

| 498.5 (Predicted) | °C at 760mmHg | [5] | |

| Normal Melting Point | 516.22 (Predicted) | K | [4][6] |

| Density | 1.284 (Predicted) | g/cm³ | [5] |

| Flash Point | 247.1 (Predicted) | °C | [5] |

| Water Solubility (log10WS) | -7.74 (Predicted) | mol/L | [4][6] |

| Octanol/Water Partition Coeff. (logP) | 5.630 (Predicted) | - | [4][6] |

Metabolic Activation and Genotoxicity

Like many PAHs, B(j)A is not directly genotoxic but requires metabolic activation to exert its carcinogenic effects.[1] This process is primarily carried out by cytochrome P450 enzymes in the liver. B(j)A possesses both a bay region and an etheno bridge, both of which can be metabolically activated and contribute to its overall genotoxicity.[2]

Metabolism studies using induced rat liver S9 fractions have identified several key metabolites.[7] The major metabolite formed is trans-B[j]A-1,2-dihydrodiol, which results from the oxidation of the cyclopenta-ring.[7] This dihydrodiol is considered a proximate carcinogen, and its formation suggests that the 1,2-oxide is the ultimate mutagenic species.[1] Other identified metabolites include B[j]A-9,10-dihydrodiol and B[j]A-11,12-dihydrodiol.[7] Further metabolism of the 9,10-dihydrodiol, the precursor to bay-region activation, indicates that oxidation occurs predominantly at the etheno bridge.[2] The bay-region diol-epoxide, 7,8-epoxy-9,10-dihydroxy-7,8,9,10-tetrahydrobenz[j]aceanthrylene, has been shown to be a direct-acting mutagen.[2]

Experimental Protocols

Analysis of B(j)A from Environmental Matrices

The detection and quantification of B(j)A, as part of the broader category of PAHs, in complex matrices like sediment, water, or biological tissues require a multi-step process. The general workflow involves extraction, cleanup, and instrumental analysis.

Methodology:

-

Sample Extraction: The choice of extraction method depends on the sample matrix. For solid samples like sediment, ultrasonic extraction with a mixture of hexane and dichloromethane (1:1, v/v) is effective.[8] For aqueous samples, solid-phase extraction (SPE) using a C18 sorbent is a common and efficient technique.[8]

-

Sample Cleanup: Co-extracted interfering compounds are removed to prevent instrument contamination and improve detection limits. This is often achieved using SPE cartridges packed with silica gel or alumina.[9]

-

Instrumental Analysis: The purified extract is concentrated and analyzed, typically by Gas Chromatography coupled with Mass Spectrometry (GC-MS).[8][10] An Rxi-XLB fused silica column or similar low-bleed column is well-suited for PAH analysis.[11] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be used.[9] Quantification is performed using an internal standard method with deuterated PAHs.[8]

In Vitro Mutagenicity Testing (Ames Assay)

The mutagenic potential of B(j)A and its metabolites is frequently assessed using the bacterial reverse mutation assay, commonly known as the Ames test.

Methodology:

-

Test Organism: Salmonella typhimurium strain TA98 is typically used, as it is sensitive to frameshift mutagens like many PAHs.[1][2]

-

Metabolic Activation: Since B(j)A requires bioactivation, the assay is performed in the presence of an exogenous metabolic system. The S9 fraction from the livers of rats induced with Aroclor 1254 is commonly employed.[2][7]

-

Procedure: The test compound (B(j)A) is pre-incubated with the bacterial strain and the S9 mix. This mixture is then plated on a minimal glucose agar medium that lacks histidine.

-

Endpoint: The plates are incubated for 48-72 hours. The number of revertant colonies (his+) is counted. A dose-dependent increase in the number of revertant colonies compared to a solvent control indicates a positive mutagenic response.[2]

Conclusion

Benzo(j)aceanthrylene is a genotoxic PAH characterized by its requirement for metabolic activation to exert its harmful effects. Its physical properties, particularly its low water solubility and high partition coefficient, influence its environmental behavior. The primary metabolic pathway involves oxidation of the cyclopenta-ring, leading to the formation of a highly reactive ultimate mutagen. Understanding these characteristics and the experimental protocols for B(j)A's analysis and toxicological assessment is critical for evaluating its risk to human health and for the development of potential strategies to mitigate its impact.

References

- 1. Benz[j]aceanthrylene: a novel polycyclic aromatic hydrocarbon with bacterial mutagenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation and metabolism of benz[j]aceanthrylene-9,10-dihydrodiol, the precursor to bay-region metabolism of the genotoxic cyclopenta-PAH benz[j]aceanthrylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benz(j)aceanthrylene | C20H12 | CID 104987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benz[j]aceanthrylene (CAS 202-33-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemeo.com [chemeo.com]

- 7. Metabolism of benz[j]aceanthrylene (cholanthrylene) and benz[l]aceanthrylene by induced rat liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Polycyclic Aromatic Hydrocarbon Analysis [bio-protocol.org]

Benz(j)aceanthrylene: A Technical Overview of its Properties, Metabolism, and Genotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polycyclic aromatic hydrocarbon (PAH) Benz(j)aceanthrylene, focusing on its physicochemical properties, metabolic activation, and mechanisms of genotoxicity. The information is intended to support research and development activities related to this compound.

Core Physicochemical Data

This compound is a five-ring polycyclic aromatic hydrocarbon. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₁₂ | [1][2][3][4] |

| Molecular Weight | 252.31 g/mol | [1][2][3][5] |

| CAS Number | 202-33-5 | [1][2] |

| IUPAC Name | benzo[j]aceanthrylene | [1] |

| Synonyms | Cholanthrylene, Benz[6][7]aceanthrylene | [1][3][4] |

| Appearance | Colorless leaflets or plates | |

| Carcinogen Classification | Group 2B: Possibly carcinogenic to humans | [1] |

Metabolic Activation and Genotoxicity

This compound is known to be a potent mutagen and is classified as possibly carcinogenic to humans.[1] Its biological activity is dependent on metabolic activation, primarily through cytochrome P450 enzymes in the liver.

The metabolism of this compound has been studied in vitro using rat liver S9 fractions. These studies have identified several metabolites, with the major product being trans-Benz(j)aceanthrylene-1,2-dihydrodiol, which results from the oxidation of the cyclopenta-ring.[8] Other identified metabolites include B[j]A-9,10-dihydrodiol and B[j]A-11,12-dihydrodiol.[8] The formation of these dihydrodiol metabolites is a critical step in the activation of this compound to its ultimate carcinogenic form, which can then bind to DNA, leading to mutations and potentially initiating cancer.

Studies have shown that this compound can induce DNA damage in human-derived hepatocellular carcinoma (HepG2) cells.[9] Its genotoxic potential has been demonstrated to be significantly higher than that of the well-characterized PAH, Benzo[a]pyrene.[9] Exposure to this compound activates the DNA damage response pathway, leading to increased levels of key signaling proteins such as γH2AX and pChk1.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound and other PAHs are provided below.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[7]

1. Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used for detecting frameshift and base-pair substitution mutations, respectively.[10]

2. Metabolic Activation: Since many PAHs, including this compound, require metabolic activation to become mutagenic, the test is performed both in the presence and absence of a rat liver S9 fraction.[11]

3. Procedure:

- A top agar is prepared containing a trace amount of histidine and biotin, the test compound at various concentrations, the bacterial culture, and with or without the S9 mix.

- This mixture is poured onto a minimal glucose agar plate.

- The plates are incubated at 37°C for 48-72 hours.

- The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[6]

MTT Assay for Cell Viability in HepG2 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture: HepG2 cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours.[1][12]

2. Treatment: The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

3. Assay Procedure:

- After incubation, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

- The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

- A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[3][12]

- The absorbance is measured at a wavelength of 570 nm using a microplate reader. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.[13]

Comet Assay for DNA Damage

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.

1. Cell Preparation: HepG2 cells are treated with this compound for a defined period. After treatment, the cells are harvested and suspended in a low-melting-point agarose.

2. Slide Preparation: The cell suspension is layered onto a microscope slide pre-coated with normal melting point agarose.

3. Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

4. Electrophoresis: The slides are placed in an electrophoresis chamber containing an alkaline buffer (pH > 13) to unwind the DNA and then subjected to an electric field.

5. Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope. Damaged DNA, containing strand breaks, migrates further in the electric field, forming a "comet tail." The extent of DNA damage is quantified by measuring the length of the tail and the percentage of DNA in the tail.[4]

Analysis by Liquid Chromatography-Gas Chromatography/Mass Spectrometry (LC-GC/MS)

This highly sensitive analytical technique is used for the detection and quantification of this compound in environmental samples such as air particulate matter.[9]

1. Sample Preparation: Air particulate matter is collected on filters. The PAHs are then extracted from the filter using an organic solvent (e.g., toluene). The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering substances.[14]

2. LC Separation: The cleaned-up extract is injected into a liquid chromatograph to separate the different PAH isomers.

3. GC/MS Analysis: The fraction containing this compound is transferred to a gas chromatograph coupled with a mass spectrometer. The GC further separates the compounds, and the MS provides identification and quantification based on the mass-to-charge ratio of the fragmented ions.[14]

References

- 1. Assessment of Chemopreventive Potential of the Plant Extracts against Liver Cancer Using HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unexpected DNA damage caused by polycyclic aromatic hydrocarbons under standard laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. Ames test - Wikipedia [en.wikipedia.org]

- 8. Metabolism of benz[j]aceanthrylene (cholanthrylene) and benz[l]aceanthrylene by induced rat liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. xenometrix.ch [xenometrix.ch]

- 11. academicjournals.org [academicjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. ijrr.com [ijrr.com]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-depth Technical Guide on the Solubility of Benz(j)aceanthrylene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benz(j)aceanthrylene, a polycyclic aromatic hydrocarbon (PAH), in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines the general solubility behavior of structurally similar PAHs, provides a detailed experimental protocol for determining solubility, and presents a visual workflow to guide laboratory practices.

Introduction to this compound and its Solubility

Quantitative Solubility Data

An extensive search of scientific databases and literature has revealed a lack of specific, quantitative solubility data for this compound in common organic solvents. For research and development purposes, it is therefore necessary to experimentally determine the solubility of this compound in the solvent of interest at the desired temperature. The following sections provide a detailed protocol for such a determination.

To provide a general understanding, the table below lists qualitative solubility information for this compound in a few organic solvents.

| Solvent | Temperature | Solubility |

| Hexane | Ambient | Soluble |

| Benzene | Ambient | Soluble |

| Toluene | Ambient | Soluble |

| Xylene | Ambient | Soluble |

Note: This table is based on general statements found in chemical literature; specific concentrations and temperature dependencies are not available.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used isothermal equilibrium method.

3.1. Materials and Equipment

-

Solute: this compound (high purity)

-

Solvent: Organic solvent of interest (e.g., hexane, toluene, analytical grade)

-

Apparatus:

-

Analytical balance (±0.0001 g)

-

Constant temperature bath or incubator with precise temperature control (±0.1 °C)

-

Small glass vials or flasks with airtight screw caps

-

Magnetic stirrer and stir bars or a shaker

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

-

3.2. Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a known volume of the organic solvent in a glass vial. The amount should be more than what is expected to dissolve to ensure that a solid phase remains at equilibrium.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the constant temperature bath set to the desired experimental temperature.

-

Agitate the mixture using a magnetic stirrer or shaker to facilitate the dissolution process.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). The time required for equilibrium should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change with further stirring time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle at the bottom of the vial for several hours, while maintaining the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a fume hood.

-

Weigh the flask again to determine the mass of the dissolved this compound.

-

Calculate the solubility in terms of g/100g of solvent.

-

-

Spectroscopic/Chromatographic Analysis:

-

Dilute the filtered saturated solution with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument (UV-Vis or HPLC).

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to generate a calibration curve.

-

Measure the absorbance or peak area of the diluted sample solution.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

3.3. Data Presentation

The solubility can be expressed in various units, such as:

-

Molarity (mol/L)

-

Mass concentration (g/L)

-

Mole fraction (x)

-

Mass fraction (w)

The experiment should be repeated at different temperatures to understand the temperature dependence of the solubility.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Conclusion

References

In-depth Technical Guide: UV-Vis Spectrum of Benz(j)aceanthrylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) spectroscopic properties of Benz(j)aceanthrylene, a polycyclic aromatic hydrocarbon (PAH). This document summarizes the available spectral data, details a generalized experimental protocol for its analysis, and presents a logical workflow for spectral acquisition.

Introduction to this compound

This compound (CAS No. 202-33-5) is a polycyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₂. As a member of the PAH family, it is of significant interest to researchers in environmental science, toxicology, and materials science due to its potential carcinogenic properties and its presence as a product of incomplete combustion. UV-Vis spectroscopy is a fundamental analytical technique for the characterization and quantification of PAHs, relying on the principle that these conjugated systems absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.

Quantitative UV-Vis Spectral Data

While specific experimental UV-Vis spectra for this compound are not widely available in public spectral databases, literature surveys indicate that spectral data has been reported. The primary source citing this information is a 1983 study by Sangaiah et al., which focused on the mutagenic and metabolic properties of this compound. Unfortunately, the detailed absorption maxima from this study are not readily accessible in public domains.

For illustrative purposes and based on the typical spectral behavior of similar PAHs, the UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands in non-polar solvents like cyclohexane and polar solvents like methanol. These bands correspond to π-π* electronic transitions within the aromatic system.

Table 1: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | Wavelength (λmax) | Molar Absorptivity (ε) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Sangaiah et al. (1983) |

Note: This table will be updated as soon to reflect the specific data from the cited reference once it is obtained.

Experimental Protocol for UV-Vis Spectroscopy of this compound

The following is a generalized experimental protocol for obtaining the UV-Vis absorption spectrum of this compound, based on standard methods for polycyclic aromatic hydrocarbons.

Materials and Reagents

-

This compound: Analytical standard of high purity.

-

Solvent: Spectroscopic grade cyclohexane or methanol. The choice of solvent can influence the fine structure of the spectrum. Non-polar solvents like cyclohexane often reveal more vibrational fine structure.

-

Cuvettes: 1 cm path length quartz cuvettes suitable for use in the UV region.

Instrumentation

-

A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

Sample Preparation

-

Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Due to the low solubility of many PAHs, sonication may be necessary to ensure complete dissolution.

-

Working Solutions: Prepare a series of dilutions from the stock solution to determine a concentration that gives absorbance values within the optimal range of the instrument (typically 0.1 to 1.0 AU).

Spectral Acquisition

-

Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Baseline Correction: Fill both the sample and reference cuvettes with the spectroscopic grade solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorbance and any instrumental drift.

-

Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the sample holder.

-

Scan: Scan the sample from the desired starting wavelength to the ending wavelength (e.g., 800 nm to 200 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length of the cuvette (1 cm), and c is the molar concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for obtaining the UV-Vis spectrum of this compound.

Caption: Workflow for UV-Vis Spectral Analysis of this compound.

This guide provides a foundational understanding of the UV-Vis spectroscopic analysis of this compound. For definitive spectral data, researchers are encouraged to consult the primary literature, specifically the work of Sangaiah et al. (1983). The provided protocol and workflow offer a standardized approach for the experimental determination of its spectral properties.

Unveiling the Fluorescence and Biological Activity of Benz(j)aceanthrylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of Benz(j)aceanthrylene

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂ | [3][4] |

| Molecular Weight | 252.31 g/mol | [4] |

| CAS Number | 202-33-5 | [4] |

| Appearance | Likely a solid, typical of PAHs | |

| Solubility | Insoluble in water, soluble in organic solvents | [2] |

| Carcinogenicity | Group 2B: Possibly carcinogenic to humans | [3] |

Fluorescence Properties of this compound

While this compound is known to exhibit strong fluorescence, specific quantitative data regarding its excitation and emission maxima, quantum yield, and fluorescence lifetime are not extensively documented in publicly accessible literature.[2] However, the following sections provide detailed, standard experimental protocols for the determination of these essential fluorescence parameters.

Experimental Protocol: Determination of Fluorescence Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum fluorescence excitation and emission for this compound.

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic-grade organic solvent (e.g., cyclohexane, ethanol). The concentration should be adjusted to have an absorbance of approximately 0.1 at the suspected excitation wavelength to minimize inner filter effects.

-

Instrumentation: Utilize a spectrofluorometer.

-

Excitation Spectrum Acquisition:

-

Set the emission monochromator to a wavelength within the expected emission range.

-

Scan the excitation monochromator across a range of wavelengths (e.g., 250-450 nm).

-

The resulting spectrum will show the fluorescence intensity as a function of excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).

-

-

Emission Spectrum Acquisition:

-

Set the excitation monochromator to the determined λex.

-

Scan the emission monochromator to longer wavelengths (e.g., 350-600 nm).

-

The resulting spectrum will show the fluorescence intensity as a function of emission wavelength. The peak of this spectrum corresponds to the emission maximum (λem).

-

-

Data Analysis: The wavelengths corresponding to the highest intensity peaks in the excitation and emission spectra are recorded as the λex and λem, respectively.

Experimental Protocol: Determination of Fluorescence Quantum Yield (Φf)

Objective: To quantify the efficiency of the fluorescence process of this compound using the relative method.

Principle: The fluorescence quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions. The following equation is used:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φf is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate, anthracene).

-

Solution Preparation:

-

Prepare a series of five dilutions for both the this compound sample and the standard in the same spectroscopic-grade solvent.

-

The absorbance of these solutions at the chosen excitation wavelength should range from 0.01 to 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.

-

-

Absorbance Measurements: Record the UV-Vis absorption spectra for all prepared solutions and determine the absorbance at the excitation wavelength.

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectra for all sample and standard solutions at the same excitation wavelength.

-

Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Subtract the integrated intensity of a solvent blank from each measurement.

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

-

Quantum Yield Calculation: Use the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where 'Grad' is the gradient from the plot of integrated fluorescence intensity versus absorbance.

Experimental Protocol: Determination of Fluorescence Lifetime (τ)

Objective: To measure the average time this compound remains in the excited state before returning to the ground state.

Methodology: Time-Correlated Single Photon Counting (TCSPC) is a widely used and robust method for this measurement.[5][6]

-

Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., picosecond laser diode or LED), a sensitive detector (e.g., photomultiplier tube), and timing electronics.[5][6]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

-

Instrument Response Function (IRF) Measurement:

-

Measure the IRF of the system by using a scattering solution (e.g., a colloidal silica suspension) in place of the sample. This records the temporal profile of the excitation pulse.

-

-

Fluorescence Decay Measurement:

-

Excite the this compound solution with the pulsed light source at a high repetition rate.

-

The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.

-

Over many cycles, a histogram of photon arrival times is built, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The fluorescence decay data is deconvoluted with the IRF.

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τ).

-

Biological Activity: Metabolic Activation of this compound

This compound, like many other PAHs, is not intrinsically genotoxic. Its harmful effects arise from metabolic activation within the body to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.[7][8][9] The primary pathway for this activation involves a series of enzymatic reactions.

The Diol-Epoxide Pathway

The predominant metabolic activation route for many PAHs, including likely for this compound, is the diol-epoxide pathway.[7][9] This multi-step process is catalyzed by cytochrome P450 (CYP) enzymes and epoxide hydrolase.[10] The key steps are:

-

Epoxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, introduce an epoxide group onto the this compound molecule.[7][9]

-

Hydration: Epoxide hydrolase converts the epoxide into a trans-dihydrodiol.[10]

-

Second Epoxidation: A second epoxidation event, again catalyzed by CYP enzymes, occurs on the same ring, often adjacent to the diol group, forming a highly reactive diol-epoxide.[7][9]

This diol-epoxide is a potent electrophile that can readily react with nucleophilic sites in DNA, forming stable adducts and causing genetic damage.[8]

Alternative Activation Pathways

An alternative pathway for the activation of PAH trans-dihydrodiols involves aldo-keto reductases (AKRs). These enzymes can oxidize the dihydrodiols to form reactive o-quinones, which can also contribute to cellular damage.[10]

Visualizations

Metabolic Activation Pathway of this compound

The following diagram illustrates the principal metabolic activation pathway of this compound, leading to the formation of a DNA-reactive diol-epoxide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 202-33-5: Benz[j]aceanthrylene | CymitQuimica [cymitquimica.com]

- 3. This compound | C20H12 | CID 104987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benz[j]aceanthrylene [webbook.nist.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pure.strath.ac.uk [pure.strath.ac.uk]

- 7. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic activation of polycyclic aromatic hydrocarbon trans-dihydrodiols by ubiquitously expressed aldehyde reductase (AKR1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Benz(j)aceanthrylene: A Technical Guide to a Potent Polycyclic Aromatic Hydrocarbon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benz(j)aceanthrylene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused five-ring structure. Formed through incomplete combustion of organic materials, it is an environmental contaminant of significant toxicological concern. This technical guide provides a comprehensive overview of the physicochemical properties, toxicological profile, and metabolic activation of this compound. It has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.[1] Its potent mutagenic and carcinogenic effects are attributed to its metabolic activation to reactive intermediates that form DNA adducts, leading to genotoxicity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical biological pathways associated with this compound's mechanism of action.

Physicochemical Properties

This compound is a solid, typically appearing as orange plates when crystallized from hexane.[2] Like other high molecular weight PAHs, it is poorly soluble in water but soluble in organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | benzo[j]aceanthrylene | [1] |

| Synonyms | Benz[4][5]aceanthrylene, Cholanthrylene, Naphth[2,1-d]acenaphthylene, Cyclopenta[ij]tetraphene | [3] |

| CAS Number | 202-33-5 | [1] |

| Molecular Formula | C₂₀H₁₂ | [1][3] |

| Molecular Weight | 252.31 g/mol | [6] |

| Melting Point | 170-171 °C | [1][2] |

| Boiling Point (estimated) | 766.84 K (493.69 °C) | [6] |

| Water Solubility (log₁₀WS) | -7.74 mol/L | [6] |

| Octanol/Water Partition Coefficient (logP) | 5.63 | [6] |

| Appearance | Orange plates from hexane | [2] |

Toxicological Profile

This compound is a potent mutagen and carcinogen. Its toxicity is not inherent to the parent molecule but arises from its metabolic activation into reactive electrophilic species.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound in Group 2B: Possibly carcinogenic to humans .[1] This classification is based on sufficient evidence of carcinogenicity in experimental animals and supporting mechanistic data.[1]

Mutagenicity

This compound is a frameshift mutagen that requires metabolic activation to exert its mutagenic effects.[2] It has shown mutagenic activity in the Salmonella typhimurium (Ames) test, with a spectrum of activity similar to the well-characterized PAH, benzo[a]pyrene.[2]

Genotoxicity and DNA Damage Response

Exposure to this compound leads to a significant DNA damage response in human cells. Studies have shown that it is more potent than benzo[a]pyrene in inducing DNA damage.[7] Key proteins in the DNA damage signaling cascade are activated upon exposure, including:

-

γH2AX: A marker of DNA double-strand breaks.

-

pChk1: A checkpoint kinase involved in cell cycle arrest in response to DNA damage.

-

p53 and pp53: The tumor suppressor protein p53 and its phosphorylated, active form.

-

p21: A cyclin-dependent kinase inhibitor and a downstream target of p53, involved in cell cycle arrest.

The induction of these proteins indicates the activation of cellular mechanisms to repair DNA damage and halt cell proliferation to prevent the propagation of mutations.[7]

Metabolic Activation and Mechanism of Genotoxicity

The genotoxicity of this compound is a direct consequence of its metabolic activation by cytochrome P450 (CYP) enzymes. This process generates highly reactive intermediates that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, initiating the process of carcinogenesis. This compound is metabolically activated through two primary pathways: the bay-region diol-epoxide pathway and the cyclopenta-ring oxide pathway.

The aryl hydrocarbon receptor (AhR) is a key mediator in the toxicity of many PAHs. Upon binding, AhR translocates to the nucleus and induces the expression of genes encoding for metabolic enzymes like CYP1A1, which are involved in the activation of PAHs.

Experimental Protocols

Synthesis of this compound

Detection and Quantification: LC-GC/MS

The analysis of this compound in environmental samples, such as air particulate matter, is typically performed using a combination of liquid chromatography (LC) and gas chromatography-mass spectrometry (GC/MS).[7]

-

Sample Preparation: Particulate matter is collected on filters. The organic fraction containing PAHs is extracted using a suitable solvent (e.g., hexane, acetone, toluene). The extract is then concentrated and may undergo a clean-up step using solid-phase extraction (SPE) to remove interfering substances.

-

LC-GC Coupling: An LC system is used for initial separation and fractionation of the complex sample mixture. A specific fraction containing this compound is then transferred to the GC system.

-

GC Separation: A capillary column (e.g., a non-polar or semi-polar phase) is used to separate the individual PAHs based on their volatility and interaction with the stationary phase. A temperature gradient is programmed to elute the compounds.

-

MS Detection: A mass spectrometer is used for the detection and quantification of the separated compounds. The instrument is typically operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring the characteristic ions of this compound.

Mutagenicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[8]

-

Bacterial Strains: Histidine-requiring (his-) mutant strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains cannot grow in a histidine-deficient medium unless a reverse mutation occurs.

-

Metabolic Activation: Since this compound requires metabolic activation, the test is performed in the presence of a rat liver S9 fraction, which contains CYP enzymes.

-

Procedure:

-

The bacterial strain is incubated with varying concentrations of this compound and the S9 mixture.

-

The mixture is plated on a minimal glucose agar plate lacking histidine.

-

The plates are incubated for 48-72 hours at 37°C.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates (containing only the solvent). A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.

Conclusion

This compound is a genotoxic polycyclic aromatic hydrocarbon with established mutagenic and carcinogenic properties. Its mode of action involves metabolic activation to reactive species that form DNA adducts, triggering a DNA damage response. Due to its presence in the environment and its potent toxicity, this compound represents a significant health risk. Further research into its specific biological interactions and the development of sensitive detection methods are crucial for risk assessment and mitigation strategies. This guide provides a foundational understanding of this compound for professionals in toxicology, environmental science, and drug development.

References

- 1. Activation and metabolism of benz[j]aceanthrylene-9,10-dihydrodiol, the precursor to bay-region metabolism of the genotoxic cyclopenta-PAH benz[j]aceanthrylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benz[j]aceanthrylene: a novel polycyclic aromatic hydrocarbon with bacterial mutagenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morphological transformation and DNA adduct formation by benz[j]aceanthrylene and its metabolites in C3H10T1/2CL8 cells: evidence for both cyclopenta-ring and bay-region metabolic activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Metabolism of benz[j]aceanthrylene (cholanthrylene) and benz[l]aceanthrylene by induced rat liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. microbiologyinfo.com [microbiologyinfo.com]

Unveiling the Ubiquitous Contaminant: A Technical Guide to the Natural Occurrence and Sources of Benz(j)aceanthrylene

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence and sources of Benz(j)aceanthrylene, a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers, scientists, and drug development professionals. This compound is recognized as a potent mutagen and is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), signifying it is "possibly carcinogenic to humans." This document synthesizes available quantitative data, details experimental protocols for its detection, and illustrates its environmental pathways.

Natural Occurrence and Environmental Concentrations

This compound is not naturally produced in the biosphere. Instead, it is a product of incomplete combustion of organic materials. Its presence in the environment is a direct consequence of anthropogenic activities.

Table 1: Quantitative Data on this compound Concentrations in Various Matrices

| Matrix | Location | Concentration Range | Notes |

| Urban Air | Stockholm, Sweden | 1.57 – 12.7 pg/m³ | Air particulate matter |

| Limeira, Brazil | 19.6 – 30.2 pg/m³ | Air particulate matter | |

| Occupational Air | Barbecue Restaurant (Breathing Zone of Grill Workers) | 2.10 – 36.7 ng/m³ | As part of total carcinogenic PAHs |

| Tobacco | - | Not specified in publicly available quantitative terms for this specific compound, but is a known constituent. | CORESTA Recommended Method No. 91 outlines a method for its determination. |

| Food | Smoked Meat and Fish | Presence is highly probable due to the smoking process, but specific quantitative data for this compound is limited.[1][2] | Benzo[a]pyrene is often used as a marker for PAH contamination in these products. |

| Grilled and Barbecued Foods | Formation is known to occur, especially with charring and fat dripping onto heat sources.[3][4][5] | Specific concentration data for this compound is not readily available. | |

| Soil, Sediment, and Water | - | No specific quantitative data for this compound was identified in the reviewed literature. | General PAH contamination is common in these matrices from atmospheric deposition and runoff. |

Major Anthropogenic Sources

The primary sources of this compound are combustion processes, including:

-

Industrial Emissions: Coal-fired power plants and industrial furnaces are significant contributors. Trace amounts have been detected in emissions from coal-fired residential furnaces and hard-coal combustion.

-

Vehicle Exhaust: Gasoline and diesel engines release PAHs, including this compound, into the atmosphere.

-

Residential Heating: Wood and coal burning for domestic heating are notable sources.

-

Tobacco Smoke: this compound is a constituent of tobacco smoke.

-

Food Preparation: High-temperature cooking methods such as grilling, barbecuing, and smoking of meat and fish are known to generate PAHs.[1][2][3][4][5] The pyrolysis of fats and charring of food are key formation pathways.[3][4][5]

Environmental Fate and Transport

Once released into the atmosphere, this compound, being a semi-volatile organic compound, can be transported over long distances. It adsorbs to particulate matter and is subsequently deposited onto soil, water, and vegetation. This deposition leads to the contamination of terrestrial and aquatic ecosystems.

Experimental Protocols for Detection and Quantification

Accurate determination of this compound concentrations in various matrices is crucial for exposure assessment and regulatory monitoring. The following outlines key experimental methodologies.

Analysis of this compound in Air Particulate Matter

A highly sensitive method involves collection of air particulate matter on filters, followed by extraction and analysis using Liquid Chromatography-Gas Chromatography/Mass Spectrometry (LC-GC/MS).[6]

-

Sample Collection: High-volume air samplers are used to collect particulate matter on glass fiber filters.

-

Extraction: The filters are extracted with a suitable solvent, such as toluene, using techniques like pressurized liquid extraction.

-

Cleanup: The extract is purified using solid-phase extraction (SPE) with a silica-based sorbent to remove interfering compounds.

-

Instrumental Analysis: The purified extract is analyzed by LC-GC/MS. The liquid chromatography step provides initial separation, followed by gas chromatography for further separation and mass spectrometry for detection and quantification.

Determination of this compound in Tobacco

The CORESTA Recommended Method No. 91 provides a standardized protocol for the analysis of 15 PAHs, including this compound, in tobacco and tobacco products by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

-

Sample Preparation: A representative sample of tobacco is extracted with a solvent mixture (e.g., toluene:isooctane).

-

Instrumental Analysis: The extract is analyzed by GC-MS/MS. This technique offers high selectivity and sensitivity, allowing for the accurate quantification of this compound even in complex matrices like tobacco.

Analysis of this compound in Food (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a streamlined approach for the extraction of PAHs from various food matrices.[7][8][9][10][11]

-

Extraction: A homogenized food sample is extracted with acetonitrile.

-

Salting Out: Extraction salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is cleaned up by adding a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids; C18 to remove nonpolar interferences; and graphitized carbon black (GCB) to remove pigments).

-

Instrumental Analysis: The final extract is analyzed by GC-MS or GC-MS/MS.

Analysis of this compound in Soil and Sediment

Methods for the analysis of PAHs in solid matrices typically involve solvent extraction followed by cleanup and instrumental analysis. A common approach is based on EPA Method 3540C (Soxhlet Extraction) and Method 3630C (Silica Gel Cleanup).

-

Extraction: A dried and homogenized soil or sediment sample is extracted with a solvent mixture like dichloromethane/acetone using a Soxhlet apparatus.[12][13][14]

-

Cleanup: The extract is passed through a silica gel column to remove polar interferences.[14]

-

Instrumental Analysis: The cleaned extract is analyzed by GC-MS.[12][13][14][15]

Analysis of this compound in Water

Standard methods for the determination of PAHs in drinking water, such as EPA Method 550.1, involve liquid-liquid extraction followed by High-Performance Liquid Chromatography (HPLC) analysis.[16][17]

-

Extraction: A water sample is extracted with a solvent like methylene chloride.[16]

-

Concentration: The solvent extract is dried and concentrated.[16]

-

Instrumental Analysis: The concentrated extract is analyzed by HPLC with fluorescence and/or ultraviolet detectors.[16][17] For more complex water matrices, online solid-phase extraction coupled with HPLC can provide a more automated and sensitive analysis.[17][18]

Visualizing Environmental Pathways

The following diagram illustrates the logical relationships between the sources of this compound, its distribution in various environmental compartments, and potential routes of human exposure.

Caption: Environmental pathways of this compound from sources to human exposure.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. outsmartcancer.com [outsmartcancer.com]

- 5. drelainechin.com [drelainechin.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. labcompare.com [labcompare.com]

- 8. news-medical.net [news-medical.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 12. www2.gov.bc.ca [www2.gov.bc.ca]

- 13. gcms.cz [gcms.cz]

- 14. scispace.com [scispace.com]

- 15. agilent.com [agilent.com]

- 16. greenrivertech.com.tw [greenrivertech.com.tw]

- 17. perlan.com.pl [perlan.com.pl]

- 18. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Benz(j)aceanthrylene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of Benz(j)aceanthrylene (B(j)A), a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH) of significant toxicological concern. B(j)A is recognized for its potent mutagenic and carcinogenic properties and is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1] Accurate and sensitive detection methods are crucial for assessing human exposure and understanding its role in toxicology and drug development.

This document details established analytical techniques, including Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and online Liquid Chromatography-Gas Chromatography/Mass Spectrometry (LC-GC/MS), providing validated protocols for various environmental matrices.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical detection of this compound in various matrices.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Concentration Range | Reference |

| LC-GC/MS | Urban Air Particulate Matter | 2.5 pg | 12 pg | 1.57 - 30.2 pg/m³ | [2] |

| GC-MS/MS | Herbal Medicines | - | - | Calibration: 1 - 500 ng/mL | [3] |

| GC-MS/MS | Salmon and Beef | - | - | Calibration: 1 - 500 ng/g | [4] |

| GC-MS/MS | Mainstream Cigarette Smoke | - | LOQ for similar PAHs: < 0.9 µg/kg | - | [4] |

Experimental Protocols

Detailed methodologies for the key experiments in the detection of this compound are provided below.

Protocol 1: Analysis of this compound in Air Particulate Matter by LC-GC/MS

This protocol is adapted from a validated method for the determination of B(j)A in urban air samples.[2]

1. Sample Collection and Preparation:

-

Collection: Collect air particulate matter on glass fiber filters using a high-volume air sampler.

-

Extraction:

-

Perform pressurized liquid extraction (ASE) of the filters using toluene.

-

Concentrate the extract under a gentle stream of nitrogen.

-

-

Cleanup:

-

Apply the concentrated extract to a silica solid-phase extraction (SPE) cartridge.

-

Elute the PAH fraction with hexane.

-

Evaporate the eluate to near dryness and reconstitute in a suitable solvent for LC-GC/MS analysis.

-

2. LC-GC/MS Instrumental Analysis:

-

Liquid Chromatography (LC) for Fractionation:

-

Column: (Details should be optimized based on the specific instrument)

-

Mobile Phase: (A suitable non-polar solvent system for PAH fractionation)

-

Flow Rate: (To be optimized for the transfer to the GC system)

-

-

Gas Chromatography/Mass Spectrometry (GC/MS):

-

GC Column: (A column suitable for PAH isomer separation, e.g., a mid-polarity column)

-

Oven Temperature Program: (A program that ensures the separation of B(j)A from other m/z 252 isomers)

-

Carrier Gas: Helium

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor for B(j)A (m/z 252): Target ion: m/z 252, Qualifier ions: m/z 250, 251.

-

-

Protocol 2: Analysis of this compound in Solid and Biota Samples by GC-MS/MS

This protocol provides a general framework for the analysis of B(j)A in complex matrices like soil, sediment, or biological tissues, based on established PAH analysis methods.[3][4]

1. Sample Preparation:

-

Extraction:

-

For Soil/Sediment: Use pressurized solvent extraction or sonication with a mixture of acetone and hexane (1:1, v/v).

-

For Biota (e.g., fish tissue): Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method or liquid-solid extraction with acetonitrile, followed by a cleanup step to remove lipids.[4]

-

-

Cleanup:

-

Use solid-phase extraction (SPE) with silica or Florisil cartridges to remove polar interferences.

-

Elute the PAH fraction with a non-polar solvent mixture (e.g., hexane:dichloromethane).

-

Concentrate the eluate and perform a solvent exchange to a suitable solvent for GC-MS/MS injection.

-

2. GC-MS/MS Instrumental Analysis:

-

Gas Chromatograph (GC):

-

Column: A high-resolution capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Injector: Splitless mode, with an injection volume of 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min.

-

Ramp 1: 25°C/min to 140°C.

-

Ramp 2: 5°C/min to 320°C, hold for 10 min.

-

-

Carrier Gas: Helium at a constant flow rate.

-

-

Tandem Mass Spectrometer (MS/MS):

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions for B(j)A and its Isomers (m/z 252):

-

Precursor Ion: m/z 252

-

Product Ions and Collision Energies (CE):

-

Quantifier: 250 (CE ~30-40 eV)

-

Qualifier: 248 (CE ~50-60 eV) (Note: Collision energies should be optimized for the specific instrument being used. These are suggested starting points based on common values for similar PAHs.)[3]

-

-

-

Visualizations

Experimental Workflow for this compound Analysis

References

Application Note: Analysis of Benz(j)aceanthrylene using HPLC with Fluorescence Detection

Abstract

This application note details a robust and sensitive method for the identification and quantification of Benz(j)aceanthrylene, a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH), using High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD). This compound is recognized for its potent mutagenic and carcinogenic properties, making its monitoring in environmental and biological samples crucial.[1][2] The HPLC-FLD technique offers high selectivity and sensitivity, which is essential for detecting trace levels of this compound. This document provides the foundational chromatographic conditions, sample preparation guidelines, and method validation parameters for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are formed during the incomplete combustion of organic matter.[1] this compound is a five-ring PAH known for its significant genotoxic potential, which can be greater than that of the well-known carcinogen Benzo(a)pyrene (B[a]P).[1] Its presence in urban air, water, and soil poses a potential risk to human health.[1]

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a preferred method for the analysis of many PAHs.[3] This is due to the native fluorescence of many PAHs and the high sensitivity and selectivity of FLD compared to other detection methods like UV-Vis. The method involves separating the analyte on a reversed-phase column followed by its detection at specific excitation and emission wavelengths.

Experimental

Instrumentation and Consumables

-

HPLC System: An Agilent 1200 Series HPLC system or equivalent, equipped with a binary pump, degasser, autosampler, and thermostatted column compartment.[3]

-

Detector: Fluorescence Detector (FLD) capable of multi-wavelength programming.

-

Column: Agilent ZORBAX Eclipse PAH column (e.g., 4.6 mm × 50 mm, 1.8 µm) or equivalent C18 column designed for PAH analysis.[3][4]

-

Software: Chemstation or equivalent chromatography data station.

-

Sample Vials: 2 mL amber glass vials with PTFE septa.

-

Syringe Filters: 0.2 or 0.45 µm PVDF or PTFE syringe filters.